molecular formula C22H24N2O4 B1673751 Kopsine CAS No. 559-48-8

Kopsine

Cat. No. B1673751
CAS RN: 559-48-8
M. Wt: 380.4 g/mol
InChI Key: YROYAGSZNDUMIF-MQVQQYNVSA-N
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Description

Kopsine is a type of polycyclic caged Kopsia indole alkaloid . These alkaloids have been attractive synthetic targets since 1983 due to their promising bioactivities . The structure of Kopsine includes multiple continuous stereogenetic centers, including two all-carbon quaternary stereocenters embedded in a rigid and caged polycyclic skeleton .


Synthesis Analysis

The synthesis of Kopsine presents significant challenges due to its extraordinary complex structures . Strategies for the total synthesis of Kopsine and related Kopsia indole alkaloids have been reported, with an emphasis on tactics to construct the polycyclic skeleton and methodologies to install the C7/C20 stereocenters .


Molecular Structure Analysis

The molecular formula of Kopsine is C22H24N2O4 . It has a complex structure with multiple continuous stereogenetic centers, including two all-carbon quaternary stereocenters embedded in a rigid and caged polycyclic skeleton .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Kopsine are complex and require specific strategies. These include tactics to construct the polycyclic skeleton and methodologies to install the C7/C20 stereocenters .

Scientific Research Applications

Molecular Structure and Conformation

  • Kopsine, a molecule with five fused rings, displays a unique structure where the phenyl ring A is nearly planar, and the other rings exhibit varied conformations like pure envelope, half-chair, chair, and boat. An intramolecular hydrogen bond stabilizes the boat conformation of one of these rings (Watt, Ghosh, Seal, & Mukherjee, 1993).

Chemical Degradation and Stereochemistry

  • A study described the chemical degradation of kopsine, confirming its molecular structure. It also established the correlation of kopsine with other alkaloids like aspidofractinine, pleiocarpine, and minovincine, thereby elucidating their absolute stereochemistry (Guggisberg, Gorman, Bycroft, & Schmid, 1969).

Reactions and Derivatives

  • Kopsine undergoes various chemical reactions, such as reversible acyloin rearrangement, decarbomethoxylation, and interconversion processes under different conditions like acid catalysis, alkaline treatment, and heat. These reactions yield multiple derivatives of kopsine with varied properties (Govindachari, Nagarajan, & Schmid, 1963).

NMR Spectral Assignments

  • The structural analysis of kopsine and related alkaloids was conducted using 1D and 2D NMR techniques, providing detailed spectral assignments. This study aids in the spectral analysis of related alkaloids in future research (Glover, Yoganathan, & Butler, 2005).

Synthesis Challenges and Bioactivities

  • The complex structure of kopsine, including multiple stereogenetic centers and a rigid polycyclic skeleton, presents significant challenges in synthetic chemistry. The review of synthetic strategies highlights the intricate processes involved in replicating these bioactive natural compounds (Qin, Wang, Wang, & Jia, 2020).

Biomedical Research Applications

  • While not directly related to kopsine, studies on the use of nonhuman primates in biomedical research underscore the importance of using animal models that share similarities with humans in various physiological and biological aspects. This relevance extends to research involving complex molecules like kopsine (Phillips et al., 2014).

properties

IUPAC Name

methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-28-18(26)24-15-6-3-2-5-13(15)22-14-11-23-10-4-7-19(17(22)23)8-9-21(22,24)20(27,12-19)16(14)25/h2-3,5-6,14,17,27H,4,7-12H2,1H3/t14-,17+,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROYAGSZNDUMIF-MQVQQYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C5(C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@@]5(C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kopsine

CAS RN

559-48-8
Record name Kopsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KOPSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9999HLB81M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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